molecular formula C7H16ClNO2 B3421628 Methyl 2-amino-3,3-dimethylbutanoate hydrochloride CAS No. 22146-61-8

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

Cat. No. B3421628
CAS RN: 22146-61-8
M. Wt: 181.66 g/mol
InChI Key: HRTQWUHFSXVRPY-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3,3-dimethylbutanoate hydrochloride” is a chemical compound with the CAS Number: 22146-61-8 . It has a molecular weight of 181.66 . The IUPAC name for this compound is “methyl 2-amino-3,3-dimethylbutanoate hydrochloride” and its InChI Code is 1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3,3-dimethylbutanoate hydrochloride” can be represented by the InChI Code: 1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H . This indicates that the compound consists of a methyl group (CH3-) attached to a 2-amino-3,3-dimethylbutanoate group, and a hydrochloride ion (Cl-).


Physical And Chemical Properties Analysis

“Methyl 2-amino-3,3-dimethylbutanoate hydrochloride” is a salt . The country of origin is UA . Unfortunately, other specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Analytical Method Development

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride has been studied in the context of analytical chemistry, particularly in the detection and quantification of synthetic cannabinoids and their metabolites in biological samples. A sensitive analytical method utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the simultaneous determination of 4F-MDMB BINACA, a synthetic cannabinoid, and its metabolites in human blood samples. This method employed a solid-phase extraction technique and was validated for accuracy, precision, and efficiency, highlighting its application in forensic toxicology and clinical diagnostics (Yeter, 2020).

Organic Synthesis and Chemical Transformations

Research into the synthesis of organic compounds has explored the applications of methyl 2-amino-3,3-dimethylbutanoate hydrochloride in creating novel chemical structures. One study described the Stevens rearrangement of ammonium salts to synthesize allenic aminoketones, showcasing the chemical's role in generating complex organic molecules with potential applications in pharmaceuticals and materials science (Manukyan, 2015).

Metabolic Profiling

In the field of drug abuse and pharmacology, methyl 2-amino-3,3-dimethylbutanoate hydrochloride has been used to study the metabolism of synthetic cannabinoids. A comprehensive metabolic profiling of the synthetic cannabinoid 5F-ADB was conducted using human liver microsome incubations and urine samples, facilitated by high-resolution mass spectrometry. This research is crucial for understanding the biotransformation pathways of these compounds, aiding in the development of detection methods for drug monitoring and therapeutic intervention (Yeter & Ozturk, 2019).

Chemical Synthesis and Corrosion Inhibition

Another application is in the synthesis of chemical compounds with specific functional properties, such as corrosion inhibitors. For instance, methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate was synthesized and investigated for its efficacy as a corrosion inhibitor of C38 steel in hydrochloric acid solutions. This research demonstrates the potential of methyl 2-amino-3,3-dimethylbutanoate hydrochloride derivatives in industrial applications, offering solutions to material degradation problems (Missoum et al., 2013).

Safety and Hazards

The safety information for “Methyl 2-amino-3,3-dimethylbutanoate hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is stored at a temperature of 4 degrees .

properties

IUPAC Name

methyl 2-amino-3,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTQWUHFSXVRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

CAS RN

22146-61-8
Record name Valine, 3-methyl-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22146-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-3,3-dimethylbutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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